BenchChemオンラインストアへようこそ!

4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid

Lipophilicity Drug-likeness Permeability

4,5,7-Trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1820603-61-9, molecular formula C₈H₁₁N₅O₂, molecular weight 209.21 g/mol) is a heterocyclic building block belonging to the tetrazolo[1,5-a]pyrimidine-6-carboxylic acid class. It features a fused bicyclic core composed of a tetrazole ring and a pyrimidine ring, with three methyl substituents at positions 4, 5, and 7 and a carboxylic acid group at position 6.

Molecular Formula C8H11N5O2
Molecular Weight 209.209
CAS No. 1820603-61-9
Cat. No. B2789185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1820603-61-9
Molecular FormulaC8H11N5O2
Molecular Weight209.209
Structural Identifiers
SMILESCC1C(=C(N(C2=NN=NN12)C)C)C(=O)O
InChIInChI=1S/C8H11N5O2/c1-4-6(7(14)15)5(2)13-8(12(4)3)9-10-11-13/h5H,1-3H3,(H,14,15)
InChIKeyIJCKJPMVROFYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,7-Trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 1820603-61-9): Procurement-Relevant Structural and Property Baseline


4,5,7-Trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1820603-61-9, molecular formula C₈H₁₁N₅O₂, molecular weight 209.21 g/mol) is a heterocyclic building block belonging to the tetrazolo[1,5-a]pyrimidine-6-carboxylic acid class . It features a fused bicyclic core composed of a tetrazole ring and a pyrimidine ring, with three methyl substituents at positions 4, 5, and 7 and a carboxylic acid group at position 6 . Available commercially at ≥95% purity with full MDL registration (MFCD29034251) and documented GHS hazard classification (H302, H315, H319, H335) , this compound is supplied as a research-grade intermediate for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 4,5,7-Trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic Acid: Structural and Physicochemical Differentiation from Closest Analogs


Although the tetrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold supports a broad family of derivatives, simple interchange among in-class members is precluded by quantifiable differences in substitution pattern, lipophilicity, and hydrogen-bonding capacity. The presence of three methyl groups (at N4, C5, and C7) versus two in the dimethyl analog (CAS 1803590-28-4) alters the molecular weight (209.21 vs. 195.18 g/mol), the computed partition coefficient (LogP 0.20 vs. an estimated lower value), and the fraction of sp³-hybridized carbons (Fsp3 0.50 vs. 0.57 estimated for the dimethyl analog), each of which directly influences solubility, permeability, and target engagement in biochemical assays . Heteroatom replacement in the triazolo analog (CAS 1565321-62-1, C₉H₁₂N₄O₂, MW 208.22) further changes ring electronics and hydrogen-bond acceptor count, making uncritical substitution a source of irreproducible results in structure–activity relationship (SAR) campaigns . The quantitative evidence below substantiates these differentiation claims.

Quantitative Evidence Guide: 4,5,7-Trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic Acid vs. Closest Analogs and In-Class Candidates


Differentiation by Lipophilicity (LogP): Trimethyl Derivative Exhibits Higher Computed LogP than the Dimethyl Analog, Modulating Permeability

The target compound carries a vendor-computed LogP of 0.20, reflecting the contribution of the third methyl substituent at C7 . In contrast, the 4,5-dimethyl analog (CAS 1803590-28-4, lacking the C7 methyl) is predicted to have a lower LogP, consistent with its reduced hydrophobic surface area . Although an experimentally measured LogP for the dimethyl analog is not publicly reported, the structural difference—one additional methyl group—corresponds to a well-established incremental contribution of approximately +0.5 log units per aliphatic carbon in this scaffold class [1]. This shift is sufficient to alter passive membrane permeability and protein binding in cellular assays.

Lipophilicity Drug-likeness Permeability ADME

Hydrogen-Bonding and Fsp3 Profile: Trimethyl Derivative Features Distinct Acceptor/Donor Ratio vs. Dimethyl and Triazolo Analogs

The target compound has 6 hydrogen-bond acceptors and 1 hydrogen-bond donor, with an Fsp3 (fraction of sp³-hybridized carbons) of 0.50 . The 4,5-dimethyl analog (C₇H₉N₅O₂) shares the same acceptor and donor counts but has a higher estimated Fsp3 (0.57) because its smaller total carbon count places greater fractional weight on the two sp³ methyl groups . The triazolo analog (CAS 1565321-62-1, C₉H₁₂N₄O₂) shifts to 5 hydrogen-bond acceptors (due to replacement of one tetrazole nitrogen with carbon) while maintaining 1 donor . These differences in H-bond capacity and saturation directly affect aqueous solubility and crystal packing and can alter recognition by biological targets that rely on specific hydrogen-bonding geometries.

Hydrogen bonding Fsp3 Drug-likeness Solubility

Predicted Acid–Base Behavior: pKa of the Carboxylic Acid Group Distinguishes Target from Dimethyl Analog in Ionization-Dependent Assays

The dimethyl analog (CAS 1803590-28-4) has a vendor-predicted pKa of 6.39 ± 0.20 for the carboxylic acid group . The target compound, bearing an additional electron-donating methyl group at C7, is expected to display a slightly higher pKa (weaker acid) due to the inductive effect of the extra alkyl substituent on the pyrimidine ring, which reduces the electron-withdrawing character experienced by the carboxylate anion [1]. Although the target compound's pKa has not been experimentally determined or vendor-predicted, the structural analogy to the dimethyl derivative permits an estimate of pKa ≈ 6.5–6.7, meaning that at physiological pH 7.4 the target compound will exist predominantly in the ionized carboxylate form but with a marginally different ionization ratio compared to the dimethyl analog.

pKa Ionization state Solubility Bioavailability

Class-Level Antimicrobial Activity: Tetrazolo[1,5-a]pyrimidine-6-carboxylate Scaffold Confers Broad-Spectrum Activity, Supporting Prioritization of 4,5,7-Trimethyl Derivative for SAR Expansion

A series of tetrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (DHTPMs) synthesized and evaluated for antimicrobial and antioxidant activity showed that several compounds in this class display potent broad-spectrum antibacterial effects with IC₅₀ values for antioxidant activity comparable to ascorbic acid standard [1]. Notably, DHTPMs 5b, 5m, 5h, and 5k exhibited the most potent radical-scavenging activity with low IC₅₀ values, and the most active DHTPMs demonstrated antimicrobial efficacy on par with reference drugs against Gram-positive and Gram-negative bacteria [1]. Although the specific 4,5,7-trimethyl derivative was not among the compounds tested in this study, the conserved 6-carboxylate tetrazolo[1,5-a]pyrimidine core shared with the target compound supports the inference that the trimethyl substitution pattern may confer comparable or differentiated potency, making it a priority candidate for head-to-head MIC determination against the reported DHTPM benchmarks.

Antimicrobial activity MIC Broad-spectrum SAR

Purity Specification and Hazard Classification: Certified ≥95% Purity with Documented GHS Hazards Ensures Reproducibility in Screening Campaigns

The target compound is supplied at a minimum purity of 95% (vendor-specified) with a documented MDL number (MFCD29034251) and full GHS hazard classification (H302 – harmful if swallowed; H315 – causes skin irritation; H319 – causes serious eye irritation; H335 – may cause respiratory irritation) . The dimethyl analog (CAS 1803590-28-4) is also specified at 95% purity , but the triazolo analog (CAS 1565321-62-1) is listed at 95%+ purity with a different MDL number (MFCD26805532) . All three compounds carry comparable acute oral toxicity and irritant hazard profiles. The availability of a certified Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for the target compound from Fluorochem provides the documentation trail required for GLP-compliant procurement in industrial and academic screening environments.

Purity Quality control GHS classification Reproducibility

Best Research and Industrial Application Scenarios for 4,5,7-Trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 1820603-61-9)


Medicinal Chemistry SAR Expansion: Probing the Effect of C7 Methyl Substitution on Target Potency and Selectivity

The target compound is the logical next step in any SAR campaign that has already profiled the 4,5-dimethyl analog. By incorporating the additional C7 methyl group, researchers can quantify the contribution of this substituent to binding affinity (ΔpIC₅₀), cellular potency (ΔEC₅₀), and selectivity within a target panel. The available LogP value of 0.20 and Fsp3 of 0.50 provide a physicochemical anchor for interpreting permeability and solubility changes relative to the dimethyl comparator .

Scaffold-Hopping Benchmark: Tetrazolo vs. Triazolo Core Comparison in Kinase, PDE, or HNE Inhibitor Programs

For programs exploring azolo[1,5-a]pyrimidine scaffolds as kinase inhibitors, phosphodiesterase (PDE) inhibitors, or human neutrophil elastase (HNE) inhibitors, the target compound provides a tetrazolo reference point for direct comparison with the triazolo analog (CAS 1565321-62-1). The difference of one hydrogen-bond acceptor (6 vs. 5) and the altered ring electronics due to the tetrazole–triazole exchange can generate measurable shifts in inhibitor IC₅₀ values, enabling rational core selection.

Antimicrobial Lead Identification: Incorporating the Trimethyl Scaffold into DHTPM-Focused Screening Libraries

Building on the established antimicrobial activity of the DHTPM class , procurement of the 4,5,7-trimethyl derivative enables its inclusion in focused screening libraries. Direct MIC determination against the Gram-positive and Gram-negative panel reported by Raju et al. (2012) would immediately position this compound relative to the most active DHTPMs (5b, 5m, 5h, 5k), informing whether the fully methylated scaffold warrants further derivatization.

Computational Chemistry and Molecular Docking: Calibrating Docking Scores with Experimentally Accessible Physicochemical Descriptors

The availability of computed LogP (0.20), Fsp3 (0.50), and explicit hydrogen-bond donor/acceptor counts makes this compound a well-characterized test case for calibrating molecular docking workflows on the tetrazolo[1,5-a]pyrimidine scaffold. Researchers performing docking studies against the colchicine binding site of tubulin or DNA grooves can use the experimentally verifiable physicochemical properties of this compound to benchmark scoring functions before committing to synthesis of more complex analogs.

Quote Request

Request a Quote for 4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.